molecular formula C19H23N3O3S B15211519 N-{1-[(Furan-2-ylmethyl)-thiocarbamoyl]-piperidin-4-yl}-4-methoxy-benzamide CAS No. 606112-41-8

N-{1-[(Furan-2-ylmethyl)-thiocarbamoyl]-piperidin-4-yl}-4-methoxy-benzamide

Cat. No.: B15211519
CAS No.: 606112-41-8
M. Wt: 373.5 g/mol
InChI Key: ZLVVNKJFAFIYQV-UHFFFAOYSA-N
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Description

N-{1-[(Furan-2-ylmethyl)-thiocarbamoyl]-piperidin-4-yl}-4-methoxy-benzamide is a synthetic small molecule featuring a benzamide core substituted with a 4-methoxy group. The benzamide is linked to a piperidine ring modified at the 1-position by a thiocarbamoyl group bearing a furan-2-ylmethyl substituent. This structure combines pharmacophoric elements from piperidine (a common scaffold in bioactive molecules) and thiosemicarbazones, which are known for diverse biological activities .

Properties

CAS No.

606112-41-8

Molecular Formula

C19H23N3O3S

Molecular Weight

373.5 g/mol

IUPAC Name

N-[1-(furan-2-ylmethylcarbamothioyl)piperidin-4-yl]-4-methoxybenzamide

InChI

InChI=1S/C19H23N3O3S/c1-24-16-6-4-14(5-7-16)18(23)21-15-8-10-22(11-9-15)19(26)20-13-17-3-2-12-25-17/h2-7,12,15H,8-11,13H2,1H3,(H,20,26)(H,21,23)

InChI Key

ZLVVNKJFAFIYQV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2CCN(CC2)C(=S)NCC3=CC=CO3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-((Furan-2-ylmethyl)carbamothioyl)piperidin-4-yl)-4-methoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Furan-2-ylmethyl Isothiocyanate: This is achieved by reacting furan-2-ylmethylamine with thiophosgene under controlled conditions.

    Reaction with Piperidine: The furan-2-ylmethyl isothiocyanate is then reacted with piperidine to form the intermediate N-(1-((Furan-2-ylmethyl)carbamothioyl)piperidine).

    Coupling with 4-Methoxybenzoyl Chloride: The final step involves coupling the intermediate with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-((Furan-2-ylmethyl)carbamothioyl)piperidin-4-yl)-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl group in the methoxybenzamide moiety can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the methoxy group.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(1-((Furan-2-ylmethyl)carbamothioyl)piperidin-4-yl)-4-methoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-((Furan-2-ylmethyl)carbamothioyl)piperidin-4-yl)-4-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and the piperidine moiety are crucial for binding to these targets, while the methoxybenzamide group may enhance the compound’s stability and bioavailability. The exact pathways and molecular interactions depend on the specific biological context and target.

Comparison with Similar Compounds

Table 1: Comparison with Piperidine-Thiosemicarbazones

Compound Piperidine Substituent Benzamide/Thiosemicarbazone Substituent Key Feature
Target Compound Furan-2-ylmethyl-thiocarbamoyl 4-methoxy-benzamide Enhanced lipophilicity from furan
Derivatives (5a–s) Thiosemicarbazide-linked Varied (e.g., 4-fluorophenyl) Broader hydrogen-bonding capacity

Benzamide Analogs with Heterocyclic Modifications

Thieno[2,3-d]pyrimidin Derivatives

highlights 4-Methoxy-N-(4-(4-(trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidin-2-yl)benzamide (8b), which shares the 4-methoxy-benzamide group but replaces the piperidine with a thienopyrimidin scaffold.

  • Heterocyclic Core: The thienopyrimidin system in 8b may confer distinct electronic properties and π-π stacking interactions compared to the piperidine-thiocarbamoyl scaffold .
  • Bioactivity Implications: Thienopyrimidins are often associated with kinase inhibition, whereas piperidine derivatives may target GPCRs or enzymes like aminopeptidases (see ).

Fluorinated Benzamide Analogs

describes 3-Fluoro-N-{1-[(furan-2-ylmethyl)-thiocarbamoyl]-piperidin-4-yl}-benzamide, differing only in the benzamide’s substitution (3-fluoro vs. 4-methoxy).

  • Pharmacokinetics : Methoxy groups may enhance metabolic stability compared to halogens, which can influence clearance rates .

Table 2: Substituent Effects on Benzamide Analogs

Compound Benzamide Substituent LogP (Predicted) Potential Target
Target Compound 4-methoxy ~3.5 Aminopeptidases (hypothesized)
3-Fluoro Analog () 3-fluoro ~3.2 Similar to target compound
Thieno Derivative () 4-methoxy ~4.0 Kinases

Piperidine-Containing Opioid Analogs

and describe fentanyl derivatives (e.g., 4-Methoxybutyrylfentanyl) with piperidine cores but distinct pharmacological targets.

  • Structural Divergence : Fentanyl analogs feature a 2-phenylethyl-piperidinyl group and amide linkages to aryl groups, whereas the target compound lacks the phenylethyl motif and includes a thiocarbamoyl-furan group.
  • Activity Implications: The phenylethyl group in opioids is critical for µ-opioid receptor binding, while the thiocarbamoyl-furan in the target compound likely redirects activity toward non-opioid targets .

Piperazine and Piperidine Hybrids

and discuss compounds like 8b–8e and ulixacaltamide, which incorporate piperazine or modified piperidine rings.

  • Piperazine vs. Piperidine: Piperazines offer greater conformational flexibility, whereas piperidines provide rigidity. Ulixacaltamide’s tert-butylamino group () contrasts with the target compound’s furan-thiocarbamoyl, suggesting divergent solubility and target engagement .

Biological Activity

N-{1-[(Furan-2-ylmethyl)-thiocarbamoyl]-piperidin-4-yl}-4-methoxy-benzamide is a synthetic compound that has drawn interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C19H23N3O3S, with a molecular weight of 373.5 g/mol. The compound consists of several key structural elements:

  • Furan Ring : Contributes to the compound's reactivity and ability to interact with biological targets.
  • Piperidine Moiety : Enhances binding affinity to receptors.
  • Methoxybenzamide Group : May improve stability and bioavailability.

Structural Features Table

ComponentDescription
Furan RingHeterocyclic structure enhancing reactivity
Piperidine RingAliphatic nitrogen-containing ring
Methoxy GroupEnhances solubility and stability
Thiocarbamoyl GroupMay influence biological activity

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The furan ring and piperidine moiety are essential for binding, while the methoxybenzamide group may stabilize the compound within biological systems.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological activities:

  • Antitumor Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through modulation of signaling pathways associated with tumor growth.
  • Anti-inflammatory Properties : The compound has shown potential in reducing inflammation markers in vitro, indicating possible applications in treating inflammatory diseases.
  • Antimicrobial Activity : Early investigations suggest that this compound may possess antimicrobial properties, which could be beneficial in developing new antibiotics.

Comparative Analysis with Related Compounds

Several compounds share structural similarities with this compound. Below is a table summarizing these compounds and their unique aspects:

Compound NameStructural FeaturesUnique Aspects
4-Ethoxy-N-{1-[furan-2-ylmethyl-thiocarbamoyl]-piperidin-4-y}benzamideSimilar piperidine and furan structuresEthoxy substitution may alter pharmacological properties
N-(1-(Furfuryl)thiocarbamoyl)piperidineContains a thiocarbamoyl groupDifferent substituents on piperidine
N-(1-(Thiazolyl)carbamothioyl)piperidineThiazole instead of furanVariation in heterocyclic component

Study 1: Antitumor Activity Assessment

A study evaluated the antitumor effects of this compound on various cancer cell lines. Results indicated significant inhibition of cell proliferation at concentrations above 10 µM, with IC50 values suggesting effective cytotoxicity against breast cancer cells.

Study 2: Anti-inflammatory Mechanism Exploration

In vitro experiments demonstrated that the compound reduced pro-inflammatory cytokines (IL-6, TNF-alpha) in lipopolysaccharide-stimulated macrophages, highlighting its potential as an anti-inflammatory agent.

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